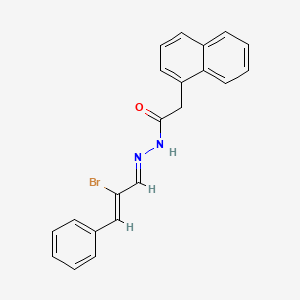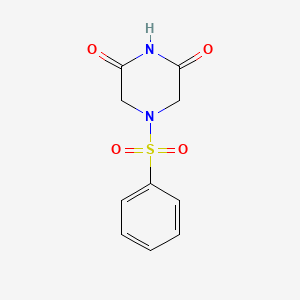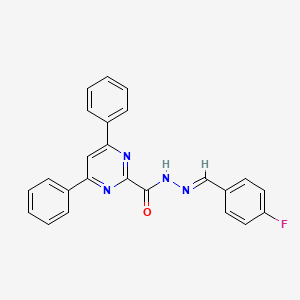![molecular formula C19H22N2O3 B5514051 1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)
1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves complex organic reactions. For example, a ligand-free Cu-catalyzed [3 + 2] cycloaddition has been used for the synthesis of pyrrolo[1,2-a]quinolines under mild conditions with air as the sole oxidant, yielding moderate to good product yields (Yang Yu et al., 2016). Similarly, the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid has led to the formation of 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones, showcasing the versatility in synthesizing quinoline derivatives (S. Medvedeva et al., 2022).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their fused ring systems, which contribute to their complex chemical behavior. For instance, Diels-Alder reactions with N-acyliminium cations have been utilized to synthesize pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones, indicating the structural diversity achievable within this compound class (Wei Zhang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, the intramolecular attack of oxygen in substituted pyrrolo[1,2-a]quinolines leads to novel structures like furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitriles, showcasing their reactive versatility (W. Verboom et al., 2010). Additionally, tetrazolo[1,5-a]quinoline derivatives have been synthesized through a four-component reaction, demonstrating the complexity of reactions quinoline compounds can undergo (Tooran Aghaalizadeh et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Facile Synthesis of Pyrroloquinoline Derivatives : A method for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates via condensation of ethyl azidoacetate with 4-formylquinolines was developed, demonstrating the compound's role in synthesizing novel chemical structures (P. Molina, M. Alajarín, P. Sánchez-Andrada, 1993).
- Ligand-free Cu-catalyzed Cyclization : The compound's framework was utilized in a ligand-free Cu-catalyzed [3 + 2] cycloaddition, highlighting its potential in creating pyrroloquinoline structures using a "one-pot" synthesis approach (Yang Yu et al., 2016).
Applications in Catalysis
- Catalysts for Water Oxidation : A study on iron complexes with square planar tetradentate polypyridyl-type ligands, related to the compound's structural family, explored their use as catalysts for water oxidation, indicating the potential for energy-related applications (Lanka D. Wickramasinghe et al., 2015).
Photovoltaic and Electronic Applications
- Photovoltaic Properties : Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, similar in structural complexity to the compound , revealed their potential in fabricating organic–inorganic photodiode devices, suggesting applications in solar energy conversion and electronic devices (H. Zeyada et al., 2016).
Chemical Sensing
- Fluorescent Chemosensor for Zn(2+) : A fluorescent sensor incorporating a quinoline group, akin to the structure of the compound of interest, demonstrated selectivity for Zn(2+) ions, underscoring the compound's utility in environmental monitoring and bioimaging (Pengxuan Li et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-5-6-14-13(2)10-19(3,4)21(15(14)9-12)18(24)11-20-16(22)7-8-17(20)23/h5-6,9-10H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAJBCWDQHKPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CN3C(=O)CCC3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)
![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)
![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)
![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)


![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)